molecular formula C10H12N2 B1437992 4-(tert-butyl)nicotinonitrile CAS No. 156861-46-0

4-(tert-butyl)nicotinonitrile

Cat. No.: B1437992
CAS No.: 156861-46-0
M. Wt: 160.22 g/mol
InChI Key: ZJDQDUMPOPOFSR-UHFFFAOYSA-N
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Description

4-(tert-butyl)nicotinonitrile is a chemical compound with the molecular formula C12H15N. It is commonly used in various fields such as medical, environmental, and industrial research. This compound is also known by its IUPAC name, 4-tert-butylnicotinonitrile .

Biochemical Analysis

Biochemical Properties

4-tert-Butylpyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the context of perovskite solar cells. It interacts with various biomolecules, including enzymes and proteins, to enhance the crystallinity and performance of perovskite materials. For instance, it has been shown to improve the crystallinity of CH3NH3PbI3 in perovskite solar cells, leading to enhanced efficiency . The compound’s interaction with biomolecules involves the formation of stable complexes that facilitate the crystallization process.

Molecular Mechanism

At the molecular level, 4-tert-Butylpyridine-3-carbonitrile exerts its effects through binding interactions with biomolecules involved in the crystallization of perovskite materials. It acts as an additive that improves the crystallinity and homogeneity of the perovskite layer by forming stable complexes with lead iodide (PbI2) and other components . This interaction enhances the overall performance and stability of perovskite solar cells.

Preparation Methods

The synthesis of 4-(tert-butyl)nicotinonitrile involves several steps. One common method includes the reaction of 4-tert-butylpyridine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-(tert-butyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the nitrile group is replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-(tert-butyl)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of materials such as polymers and as an additive in solar cells to improve efficiency and stability

Comparison with Similar Compounds

4-(tert-butyl)nicotinonitrile can be compared with other similar compounds such as:

    4-tert-Butylpyridine: Used as an additive in dye-sensitized solar cells.

    4-tert-Butylbenzonitrile: Another nitrile compound with similar applications in organic synthesis.

    4-tert-Butylphenylacetonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structural features that make it suitable for a wide range of applications, particularly in improving the performance of solar cells .

Properties

IUPAC Name

4-tert-butylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,3)9-4-5-12-7-8(9)6-11/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDQDUMPOPOFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654687
Record name 4-tert-Butylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156861-46-0
Record name 4-tert-Butylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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